![molecular formula C15H13FN4O3S B14795605 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)
4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride is a complex organic compound with a molecular formula of C15H13FN4O3S. This compound is known for its unique chemical structure, which includes a quinazoline ring, a benzenesulfonyl fluoride group, and two amino groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 2,4-diaminoquinazoline, which is then reacted with a suitable benzenesulfonyl fluoride derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the benzenesulfonyl fluoride group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, sulfonamides, and other substituted compounds. These products have diverse applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in the case of disease treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonamide
- 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonic acid
- 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective inhibition of enzymes or the formation of stable derivatives.
Eigenschaften
Molekularformel |
C15H13FN4O3S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[(2,4-diaminoquinazolin-5-yl)oxymethyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13FN4O3S/c16-24(21,22)10-6-4-9(5-7-10)8-23-12-3-1-2-11-13(12)14(17)20-15(18)19-11/h1-7H,8H2,(H4,17,18,19,20) |
InChI-Schlüssel |
WGAWEZLNDVDEJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)S(=O)(=O)F)C(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


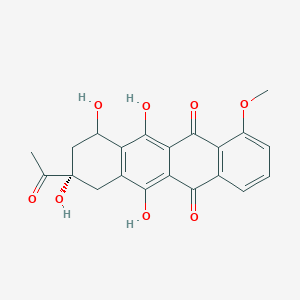

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)
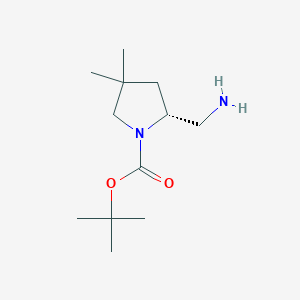
![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)
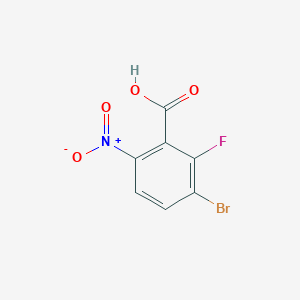

![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)
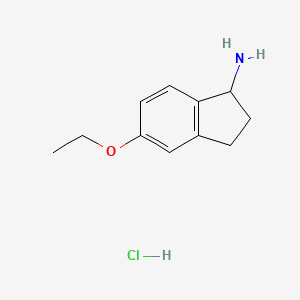
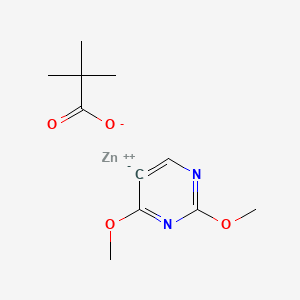

![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)

![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
